molecular formula C27H25LaO11 B13035311 La(coumarate)3.2H2O

La(coumarate)3.2H2O

Cat. No.: B13035311
M. Wt: 664.4 g/mol
InChI Key: XQHFJHFYGQBRIW-XYBDOGJCSA-K
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of La(coumarate)3.2H2O typically involves the reaction of lanthanum salts, such as lanthanum nitrate or lanthanum chloride, with coumaric acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the coumarate ligands to the lanthanum ions. The resulting product is then crystallized to obtain the dihydrate form.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors and automated crystallization processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

La(coumarate)3.2H2O can undergo various chemical reactions, including:

    Oxidation: The coumarate ligands can be oxidized under certain conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can participate in reduction reactions, particularly involving the lanthanum ion.

    Substitution: Ligand substitution reactions can occur, where the coumarate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or hydrazine may be employed.

    Substitution: Ligand exchange can be facilitated by using competing ligands in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Oxidized coumarate derivatives.

    Reduction: Reduced lanthanum complexes.

    Substitution: New lanthanum complexes with different ligands.

Scientific Research Applications

La(coumarate)3.2H2O has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other lanthanum-based materials and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors.

Mechanism of Action

The mechanism of action of La(coumarate)3.2H2O involves the interaction of the lanthanum ion with biological molecules or substrates. The lanthanum ion can coordinate with various functional groups, affecting the structure and function of the target molecules. The coumarate ligands may also play a role in modulating the activity of the compound through their interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Lanthanum acetate: Another lanthanum coordination compound with acetate ligands.

    Lanthanum citrate: Contains citrate ligands and is used in similar applications.

    Lanthanum oxalate: Features oxalate ligands and is used in materials science and catalysis.

Uniqueness

La(coumarate)3.2H2O is unique due to the presence of coumarate ligands, which impart specific properties such as fluorescence and potential biological activity. This distinguishes it from other lanthanum compounds and makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H25LaO11

Molecular Weight

664.4 g/mol

IUPAC Name

4-[(E)-2-carboxyethenyl]phenolate;lanthanum(3+);dihydrate

InChI

InChI=1S/3C9H8O3.La.2H2O/c3*10-8-4-1-7(2-5-8)3-6-9(11)12;;;/h3*1-6,10H,(H,11,12);;2*1H2/q;;;+3;;/p-3/b3*6-3+;;;

InChI Key

XQHFJHFYGQBRIW-XYBDOGJCSA-K

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].O.O.[La+3]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].O.O.[La+3]

Origin of Product

United States

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